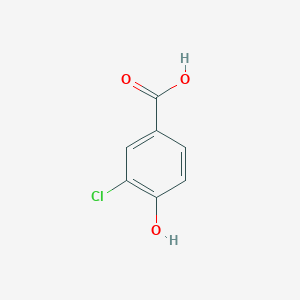

Acide 3-chloro-4-hydroxybenzoïque

Vue d'ensemble

Description

3-Chloro-4-hydroxybenzoic acid is a natural product found in Bjerkandera adusta, Bjerkandera, and Polyporaceae with data available.

Applications De Recherche Scientifique

Biosynthèse des ambigols

L'acide 3-chloro-4-hydroxybenzoïque joue un rôle crucial dans la biosynthèse des ambigols, qui sont des composés aromatiques polychlorés produits par la cyanobactérie Fischerella ambigua . Les étapes biosynthétiques menant à l'this compound ont été étudiées par des essais in vitro . Le principal substrat des enzymes du cytochrome P450 responsables de la formation de biaryles et d'éthers de biaryle est le 2,4-dichlorophénol, qui est dérivé du précurseur this compound .

Biosynthèse du chorismate

L'this compound est impliqué dans la biosynthèse du chorismate par la voie du shikimate . Une isoenzyme d'une 3-désoxy-7-phosphohéptulonate (DAHP) synthase, Ab7, est impliquée dans ce processus .

Bloc de construction chimique

L'this compound est utilisé comme bloc de construction chimique dans diverses réactions chimiques . Il est souvent utilisé dans la synthèse d'autres molécules complexes.

Marqueur d'activation des éosinophiles

(Di)bromotyrosine est formée par la réaction spécifique de la peroxydase éosinophile et peut être utilisée comme marqueur d'activation des éosinophiles . Dans ce processus, l'this compound joue un rôle important.

Tolérance au stress dans les cultivars de blé

Lorsqu'il est appliqué de manière exogène aux cultivars de blé, l'this compound a été testé pour la tolérance des cultures à la sécheresse à court terme et au gel, ce qui a entraîné une augmentation de la tolérance au stress .

Recherche et développement

En raison de ses propriétés chimiques uniques, l'this compound est souvent utilisé dans les laboratoires de recherche et développement à diverses fins expérimentales .

Mécanisme D'action

Target of Action

The primary targets of 3-Chloro-4-hydroxybenzoic acid are the enzymes involved in its biosynthesis, specifically Ab2 and Ab3 . These enzymes are identified as cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. The key substrate for these P450 enzymes is 2,4-dichlorophenol , which is derived from the precursor 3-chloro-4-hydroxybenzoic acid .

Biochemical Pathways

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid involve several enzymes and pathways Ab7 , an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5 ) yielding 4-hydroxybenzoic acid (4-HBA) . The stand-alone adenylation domain Ab6 activates 4-HBA, which is subsequently tethered to the acyl carrier protein (ACP Ab8 ) . The Ab8 bound substrate is chlorinated by Ab10 in meta position yielding 3-Cl-4-HBA .

Result of Action

The result of the action of 3-Chloro-4-hydroxybenzoic acid is the formation of 2,4-dichlorophenol , the monomeric ambigol building block . This is achieved through a series of enzymatic reactions involving the activation, chlorination, and release of the compound .

Safety and Hazards

Orientations Futures

The cyanobacterium Fischerella ambigua is a natural producer of polychlorinated aromatic compounds, the ambigols A–E . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified by heterologous expression . This opens up new possibilities for the study and application of 3-Chloro-4-hydroxybenzoic acid in the production of these compounds.

Propriétés

IUPAC Name |

3-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLHMKIGMZKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192747 | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-58-7 | |

| Record name | 3-Chloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 3-Chloro-4-hydroxybenzoic acid in the cyanobacterium Fischerella ambigua?

A1: 3-Chloro-4-hydroxybenzoic acid serves as a key precursor in the biosynthesis of ambigols A-E, a group of polychlorinated aromatic compounds produced by Fischerella ambigua []. It is a building block that is further modified by halogenation and enzymatic reactions to yield the final ambigol molecules.

Q2: How is 3-Chloro-4-hydroxybenzoic acid synthesized in Fischerella ambigua?

A2: The biosynthesis involves a dedicated pathway starting with chorismate, a key intermediate in the shikimate pathway []. A dedicated chorismate lyase (Ab5) converts chorismate to 4-hydroxybenzoic acid (4-HBA). The 4-HBA is then activated by adenylation domain Ab6 and loaded onto an acyl carrier protein (Ab8). Finally, a halogenase enzyme (Ab10) chlorinates the 4-HBA bound to Ab8, yielding 3-Chloro-4-hydroxybenzoic acid [].

Q3: Has 3-Chloro-4-hydroxybenzoic acid been found in other organisms?

A3: Yes, beyond Fischerella ambigua, 3-Chloro-4-hydroxybenzoic acid has been isolated from the twigs of Ailanthus fordii Nooteboom [] and the roots of Eurycoma longifolia []. This suggests a potentially wider distribution in nature and warrants further investigation.

Q4: Can 3-Chloro-4-hydroxybenzoic acid be chemically modified to create new polymers?

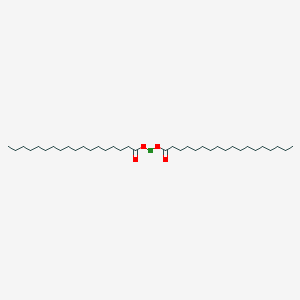

A4: Research indicates that 3-Chloro-4-hydroxybenzoic acid can be used as a monomer in the synthesis of thermotropic copolyesters. Studies have explored its copolymerization with 4-hydroxybenzoic acid [] and 4'-hydroxybiphenyl-4-carboxylic acid [] to generate novel polymer materials.

Q5: Does 3-Chloro-4-hydroxybenzoic acid exhibit any xenoestrogenic activity?

A5: Studies using rat hepatocytes show that while 3-Chloro-4-hydroxybenzoic acid is a metabolite of chlorpropham (CIPC), it does not exhibit xenoestrogenic activity []. Unlike known xenoestrogens like bisphenol A, it does not effectively compete with 17β-oestradiol for binding to estrogen receptor-α []. The chlorine atom adjacent to the 4-hydroxy group is thought to hinder its interaction with the estrogen receptor.

Q6: Is there evidence of 3-Chloro-4-hydroxybenzoic acid being a substrate for any enzymes?

A7: Yes, research has shown that 3-Chloro-4-hydroxybenzoic acid can act as a substrate for 6-hydroxynicotinate 3-monooxygenase (NicC) []. This enzyme, involved in niacin degradation, exhibits a high catalytic efficiency with 3-Chloro-4-hydroxybenzoic acid, further emphasizing its potential role in various biological pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)